8-Chloropyrido[4,3-d]pyrimidine
Description
Properties
Molecular Formula |
C7H4ClN3 |
|---|---|
Molecular Weight |
165.58 g/mol |
IUPAC Name |
8-chloropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H4ClN3/c8-6-3-9-1-5-2-10-4-11-7(5)6/h1-4H |
InChI Key |
BSVWUXVWIHQLTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC=NC2=C(C=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloropyrido[4,3-d]pyrimidine can be achieved through various methods. One common approach involves the selective Suzuki-Miyaura cross-coupling reaction. This method utilizes 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine and 4-(8-bromo-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine as starting materials. The reaction is catalyzed by palladium and requires specific conditions such as the choice of solvent, base, and temperature to achieve high yield and selectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high efficiency and yield. The Suzuki-Miyaura cross-coupling reaction is favored due to its mild reaction conditions and environmentally benign approach .
Chemical Reactions Analysis
Types of Reactions
8-Chloropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with different functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include aryl boronic acids, which react under palladium-catalyzed conditions to form aryl-substituted derivatives.
Oxidation and Reduction Reactions: Reagents such as oxone and TEMPO can be used for oxidation, while reducing agents like sodium borohydride are used for reduction.
Major Products Formed
The major products formed from these reactions include various aryl-substituted pyridopyrimidines, which have potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Chloropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell growth and survival pathways . This makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The biological and physicochemical properties of pyrido[4,3-d]pyrimidines are highly dependent on substituent position and identity. Key analogs include:
Key Observations :
- Chlorine Position : Chlorine at position 8 (as in this compound) may favor interactions with hydrophobic pockets in enzymes, whereas position 4 substituents (e.g., 4-Chloro-8-methoxy) alter electronic distribution .
- Bulkiness : Bulky groups like benzyl () or piperazine () can hinder target engagement despite improved lipophilicity.
Physicochemical Properties
Lipophilicity (Clog P) and solubility are critical for drug-likeness:
- This compound : Estimated Clog P ~1.5–2.0, balancing membrane permeability and aqueous solubility .
- 4-Chloro-8-methoxy analog : Lower Clog P (~1.2) due to methoxy’s polarity, improving solubility but limiting passive diffusion .
- Pyrazolo[4,3-d]pyrimidines : Clog P < -0.1 in some analogs (e.g., acyclonucleosides) resulted in poor bioavailability, highlighting the advantage of chloro’s moderate lipophilicity .
Kinase Inhibition :
Antiviral Potential :
- Thymidine Kinase (TK) Binding : Molecular docking of pyrido[4,3-d]pyrimidine acyclonucleosides (e.g., compound 8) revealed TK affinity (ChemPLP score: 77.94) comparable to aciclovir (score: 77.79), suggesting chlorine’s role in mimicking natural nucleosides .
Cytotoxicity :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-chloropyrido[4,3-d]pyrimidine derivatives?
- Methodological Answer : The core scaffold is synthesized via Staudinger/aza-Wittig reactions starting from β-nitroalkyl ureas. Key steps include:
- Ureidoalkylation : Reacting β-nitroalkyl thioureas (e.g., 5a-f ) with enolates of CH-acids (e.g., acetylacetone, benzoylacetone) under NaH catalysis to form intermediates like 7a-g .
- Cyclization : Dehydration of intermediates (e.g., 8a , 9a-p ) using TsOH in refluxing ethanol or methanol to yield tetrahydropyrido[4,3-d]pyrimidines .
- Aromaticity Introduction : Post-synthetic modifications (e.g., chlorination) to introduce the 8-chloro substituent .
Q. How is the purity of synthesized this compound derivatives validated?
- Methodological Answer :
- ¹H/¹³C NMR : Used to confirm stereochemistry and detect impurities (e.g., stereoisomer ratios in 7b, e, g and 10b-d,f,g ) .
- Chromatography : Silica gel column chromatography or recrystallization (e.g., from DMF/ethanol) achieves >95% purity for intermediates like 8a and 9a .
Q. What are the standard protocols for evaluating antimicrobial activity of these compounds?
- Methodological Answer :
- Agar Dilution Assay : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains at concentrations of 1–5 mg/mL. Reference drugs (e.g., chloramphenicol) are used as controls .
- MIC Determination : Compounds like 8a and 12 show moderate activity (MIC 2.5–5 mg/mL) against S. aureus but no efficacy against C. albicans or A. flavus .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Methodological Answer :
- Solvent Selection : Refluxing methanol (vs. THF) increases cyclization efficiency (e.g., 9a yield: 63% in methanol vs. 45% in THF) by suppressing intermediate byproducts .
- Catalyst Loading : TsOH (0.19 equiv) in ethanol enhances dehydration rates (e.g., 9a yield: 77% vs. 63% with lower acid) .
- Reaction Time : Extended durations (5.5–8 hours) ensure complete Staudinger/aza-Wittig cyclization of intermediates like 11a-h .
Q. How do stereochemical challenges in synthesis impact downstream applications?
- Methodological Answer :
- Isomer Control : Stereoisomer mixtures (e.g., 7b, e, g ) arise from non-selective ureidoalkylation. Isolation via fractional crystallization or chiral HPLC is critical for activity studies .
- Mechanistic Insight : The exclusive formation of 10h as a single isomer suggests steric hindrance prevents alternative aza-Wittig pathways .
Q. What strategies enhance anticancer activity of this compound derivatives?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 4 to improve kinase inhibition (e.g., CDK9/Haspin targets) .
- SAR Studies : Pyrido[4,3-d]pyrimidines with fused thieno or benzofuro moieties show enhanced cytotoxicity (e.g., IC₅₀ < 10 µM in MCF-7 cells) .
Q. How can contradictions in antimicrobial data across studies be resolved?
- Methodological Answer :
- Strain-Specificity : Activity against S. aureus but not P. aeruginosa (e.g., 8a ) may reflect differences in bacterial efflux pumps .
- Concentration Gradients : Test sub-MIC levels (0.1–1 mg/mL) to identify bacteriostatic vs. bactericidal effects .
Q. What reaction mechanisms govern pyrido[4,3-d]pyrimidine scaffold formation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
